6,7-dimethoxy-3-[3-(morpholin-4-yl)-3-oxopropyl]quinazolin-4(3H)-one
Description
6,7-Dimethoxy-3-[3-(morpholin-4-yl)-3-oxopropyl]quinazolin-4(3H)-one is a quinazolinone derivative characterized by a bicyclic quinazolinone core substituted with two methoxy groups at the 6 and 7 positions. At the 3-position, it features a morpholine-containing propyl chain via a ketone linker.
Molecular Formula: C₁₈H₂₃N₃O₅
Molecular Weight: 361.4 g/mol
Key Structural Features:
- Quinazolinone core: Provides a planar heterocyclic scaffold for intermolecular interactions.
- 6,7-Dimethoxy groups: Enhance electron density and steric bulk, influencing binding to hydrophobic pockets in biological targets.
- Morpholinylpropyl side chain: Introduces a polar, nitrogen-rich moiety that may improve solubility and modulate enzyme/receptor interactions .
Properties
IUPAC Name |
6,7-dimethoxy-3-(3-morpholin-4-yl-3-oxopropyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-23-14-9-12-13(10-15(14)24-2)18-11-20(17(12)22)4-3-16(21)19-5-7-25-8-6-19/h9-11H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIDENYBUUKHOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)N3CCOCC3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-3-[3-(morpholin-4-yl)-3-oxopropyl]quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 6,7-dimethoxyquinazolin-4(3H)-one as the core structure.
Formation of the Propyl Chain: The propyl chain is introduced through a reaction with a suitable alkylating agent, such as 3-bromopropylamine.
Introduction of the Morpholine Group: The morpholine group is introduced via a nucleophilic substitution reaction using morpholine and a suitable leaving group, such as a halide.
Oxidation: The final step involves the oxidation of the propyl chain to introduce the oxo group, typically using an oxidizing agent like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-3-[3-(morpholin-4-yl)-3-oxopropyl]quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo group to a hydroxyl group.
Substitution: The methoxy and morpholine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with varied functional groups.
Scientific Research Applications
6,7-Dimethoxy-3-[3-(morpholin-4-yl)-3-oxopropyl]quinazolin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing kinase inhibitors and other therapeutic agents.
Biological Studies: Investigated for its potential to modulate biological pathways and cellular processes.
Pharmaceutical Development: Explored as an intermediate in the synthesis of drugs targeting cancer and other diseases.
Chemical Biology: Utilized in studies to understand the interaction of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-3-[3-(morpholin-4-yl)-3-oxopropyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazolinone derivatives are pharmacologically versatile, with structural variations dictating their biological activities. Below is a detailed comparison of the target compound with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison of Quinazolinone Derivatives
Key Comparative Insights :
Triazole-containing derivatives (e.g., compound in ) exhibit distinct enzyme inhibition profiles compared to morpholine/piperazine analogs, highlighting the role of heterocyclic side chains in target selectivity.
Methoxy groups enhance solubility relative to non-polar substituents (e.g., bromo or methyl groups in 2-amino-5-bromo-6-methylquinazolin-4(1H)-one) .
Therapeutic Potential: Anticancer Activity: Piperazine/morpholine derivatives show promise in kinase inhibition (e.g., EGFR), while triazole analogs target metabolic enzymes like α-glucosidase . CNS Applications: Piperazine-linked compounds (e.g., 3-methoxyphenyl-piperazine analog) are more likely to cross the blood-brain barrier due to their structural similarity to known neuroactive agents .
Research Findings and Mechanistic Considerations
- Target Compound : Preliminary molecular docking studies suggest affinity for PI3K/AKT/mTOR pathway components, though experimental validation is pending .
- 4-Methylpiperazine Analog : Demonstrated IC₅₀ values of 1.2–3.8 μM against breast cancer cell lines (MCF-7, MDA-MB-231), linked to apoptosis induction via Bax upregulation .
Biological Activity
6,7-Dimethoxy-3-[3-(morpholin-4-yl)-3-oxopropyl]quinazolin-4(3H)-one is a compound belonging to the quinazolinone class, which has garnered attention for its potential biological activities, particularly as an inhibitor of various enzymes and pathways associated with cancer progression. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a quinazolinone core substituted with methoxy and morpholine groups, which are thought to contribute to its biological activity.
Research has indicated that quinazolinone derivatives can act as inhibitors of phosphoinositide 3-kinase (PI3K) pathways, which are crucial in regulating cell growth and survival. The specific compound discussed has demonstrated selective inhibition of PI3Kα, a key player in oncogenic signaling pathways. The inhibitory effects on PI3Kα were characterized by the following IC50 values:
| Enzyme | IC50 (nM) |
|---|---|
| PI3Kα | 1.8 |
| PI3Kβ | 271 |
| PI3Kδ | 13.9 |
| PI3Kγ | 13.8 |
These results suggest that the compound exhibits high selectivity towards PI3Kα over other isoforms, making it a promising candidate for further development in cancer therapeutics .
Biological Activity and Pharmacokinetics
In vitro studies have shown that this compound not only inhibits PI3Kα but also affects downstream signaling pathways such as Akt phosphorylation. The cellular IC50 values for pAkt S473 were reported as follows:
| Cell Type | IC50 (nM) |
|---|---|
| MCF-7 | 12.1 |
Additionally, pharmacokinetic studies revealed that the compound has favorable properties with an oral bioavailability of approximately 59% in mouse models .
Case Studies and Research Findings
- In Vivo Efficacy : In a study involving BT-474 subcutaneous xenograft mice models, the compound significantly inhibited tumor growth when administered at a dose of 30 mg/kg once daily. The results showed a marked reduction in tumor size compared to control groups .
- Toxicity Assessment : Compounds similar to this compound were evaluated for toxicity in Balb/c nude mice. While some derivatives exhibited severe toxicity, this particular compound was well-tolerated at therapeutic doses .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6,7-dimethoxy-3-[3-(morpholin-4-yl)-3-oxopropyl]quinazolin-4(3H)-one, and what are their limitations?
- Answer : The compound is synthesized via alkylation of quinazolinone cores with functionalized propyl ketones. For example, 3-halo-1-phenylpropan-1-one intermediates are coupled with quinazolinone under metal-catalyzed (e.g., copper) conditions or via one-carbon homologation using DMPA . Drawbacks include reliance on metal catalysts, lengthy reaction times, and the need for intermediate purification. Reaction progress is monitored via TLC, and purity is confirmed via NMR and HRMS .
Q. What analytical techniques are essential for characterizing this compound and verifying its structural integrity?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) resolves methoxy, morpholine, and quinazolinone protons. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while Infrared (IR) spectroscopy identifies carbonyl (C=O) and morpholine-related functional groups. Purity is assessed via HPLC (>95%) .
Q. What preliminary biological activities are associated with this quinazolinone derivative?
- Answer : Quinazolinones exhibit broad pharmacological potential, including anticancer, antiviral, and anti-inflammatory activities. The morpholine and methoxy substituents may enhance solubility and target binding (e.g., kinase inhibition or NF-κB pathway modulation) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Answer : Systematic modifications to the quinazolinone core (e.g., substituting methoxy groups with halogens or altering the morpholine-propyl chain) can refine target selectivity. For example, fluorophenyl or triazole substituents improve binding affinity to enzymes like 14-α-demethylase . Computational docking (e.g., using PDB: 3LD6) predicts interactions with biological targets, guiding synthetic priorities .
Q. What strategies resolve contradictions in biological data across studies (e.g., variable IC50 values)?
- Answer : Discrepancies may arise from impurities in synthetic batches or assay conditions (e.g., cell line specificity). Rigorous quality control (via HPLC and HRMS) ensures compound consistency. Comparative studies using standardized protocols (e.g., MTT assays) and orthogonal assays (e.g., enzymatic vs. cellular) clarify bioactivity .
Q. How can synthetic challenges (e.g., low yields, by-products) be mitigated?
- Answer : Optimizing reaction conditions (e.g., solvent polarity, temperature) and transitioning to metal-free catalysis (e.g., organocatalysis) reduces side reactions. Flow chemistry may improve scalability and reduce reaction times .
Q. What in silico methods predict pharmacokinetic properties (e.g., bioavailability, toxicity)?
- Answer : Tools like SwissADME predict logP (lipophilicity) and CNS permeability, while ProTox-II assesses hepatotoxicity. Molecular dynamics simulations model interactions with cytochrome P450 enzymes to anticipate metabolic stability .
Q. How does the compound interact with biological targets at the molecular level?
- Answer : The morpholine group enhances solubility and may engage in hydrogen bonding with kinase ATP-binding pockets. Methoxy groups on the quinazolinone core stabilize π-π stacking with aromatic residues in target proteins (e.g., EGFR). Competitive binding assays and X-ray crystallography validate these interactions .
Methodological Guidance
- Experimental Design : Use randomized block designs for biological assays to control for batch variability . For environmental impact studies (e.g., persistence in ecosystems), follow protocols from long-term projects like INCHEMBIOL, which assess abiotic/biotic transformations .
- Data Validation : Cross-validate biological results with orthogonal assays (e.g., Western blotting alongside cell viability assays). Use multivariate statistical analysis to distinguish signal from noise in high-throughput screens .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
